5-Oxo-6-phenyl-5,6-dihydro-2H-pyran-2-yl acetate
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Overview
Description
5-Oxo-6-phenyl-5,6-dihydro-2H-pyran-2-yl acetate is an organic compound that belongs to the class of pyran derivatives This compound is characterized by a pyran ring fused with a phenyl group and an acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-6-phenyl-5,6-dihydro-2H-pyran-2-yl acetate can be achieved through several methods. One notable method involves the enantioselective preparation via organocatalytic Dynamic Kinetic Asymmetric Transformation (DyKAT). This method utilizes 6-hydroxy-2H-pyran-3(6H)-one and 2-phenylacetic anhydride as starting materials. The reaction is carried out in dichloromethane at low temperatures, with the addition of a chiral catalyst to achieve high enantioselectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Oxo-6-phenyl-5,6-dihydro-2H-pyran-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
5-Oxo-6-phenyl-5,6-dihydro-2H-pyran-2-yl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of fine chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of 5-Oxo-6-phenyl-5,6-dihydro-2H-pyran-2-yl acetate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can affect biological pathways, influencing processes such as signal transduction and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
5,6-Dihydro-2H-pyran-2-one: A structurally similar compound with a pyran ring but lacking the phenyl and acetate groups.
6-Undecyl-5,6-dihydro-2H-pyran-2-one: Another pyran derivative with an undecyl group instead of a phenyl group.
2H-Pyran-2-one, 5,6-dihydro-6-propyl-: Similar structure with a propyl group
Uniqueness
5-Oxo-6-phenyl-5,6-dihydro-2H-pyran-2-yl acetate is unique due to the presence of both a phenyl group and an acetate moiety, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
50768-10-0 |
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Molecular Formula |
C13H12O4 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
(5-oxo-6-phenyl-2H-pyran-2-yl) acetate |
InChI |
InChI=1S/C13H12O4/c1-9(14)16-12-8-7-11(15)13(17-12)10-5-3-2-4-6-10/h2-8,12-13H,1H3 |
InChI Key |
MHFAKYVHKYQRHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C=CC(=O)C(O1)C2=CC=CC=C2 |
Origin of Product |
United States |
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